![molecular formula C10H12ClF2N B1484855 3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride CAS No. 2098120-71-7](/img/structure/B1484855.png)
3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride
Descripción general
Descripción
“3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 2490432-91-0 . It has a molecular weight of 205.63 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride” is1S/C9H9F2N.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 205.63 .Aplicaciones Científicas De Investigación
Antibacterial Agents
Azetidine-containing compounds have been investigated for their antibacterial properties. For example, a study by Frigola et al. (1995) on 7-azetidinylquinolones and naphthyridines revealed that the stereochemistry of the azetidine and oxazine rings is crucial for enhancing in vitro activity and oral efficacy against bacterial infections (Frigola et al., 1995). This highlights the role of azetidine derivatives in developing new antibacterial agents with potentially improved efficacy and pharmacokinetic profiles.
Antidepressant Activity
The synthesis and investigation of azetidine derivatives for antidepressant activities represent another area of interest. Although not directly linked to "3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride," similar compounds have been synthesized and evaluated for their potential in treating depression. For instance, Yuan (2012) synthesized a morpholine hydrochloride derivative with potential antidepressive activity, underscoring the potential of azetidine-based compounds in central nervous system disorders (Yuan, 2012).
Antimicrobial and Anticancer Properties
Azetidine derivatives have also been evaluated for their antimicrobial and anticancer properties. Rajulu et al. (2014) designed and synthesized fluoroquinolone derivatives containing azetidine-3-carbonyl-N-methyl-hydrazino groups, demonstrating good antibacterial activity and growth inhibition against several cancer cell lines (Rajulu et al., 2014). This indicates the versatility of azetidine derivatives in addressing a range of pathogenic and oncological challenges.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-fluoro-3-[(3-fluorophenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLFQVRIARVUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC(=CC=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



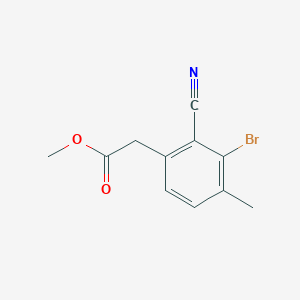
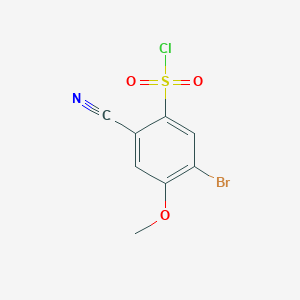
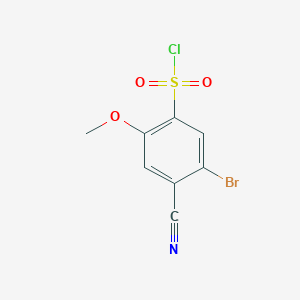
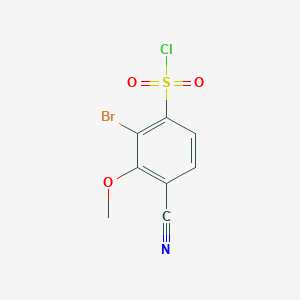
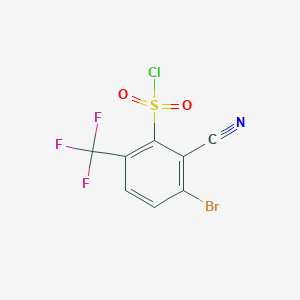
![trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484782.png)
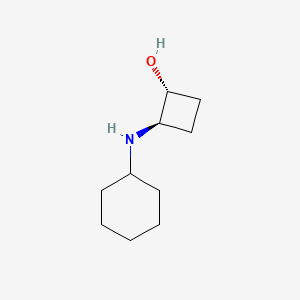
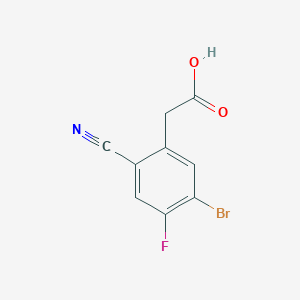
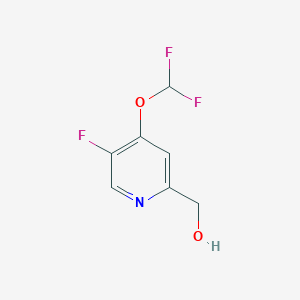
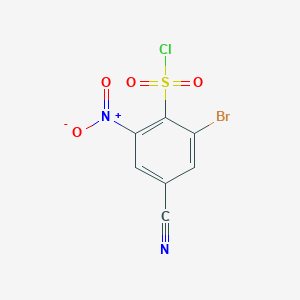
![2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol](/img/structure/B1484792.png)
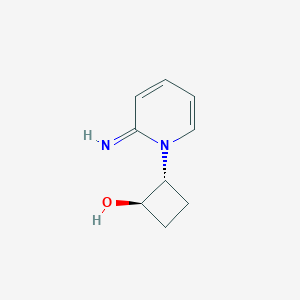
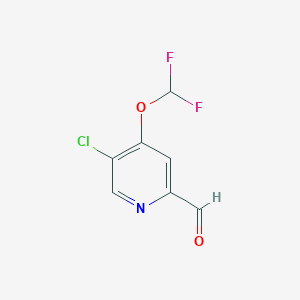
![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)